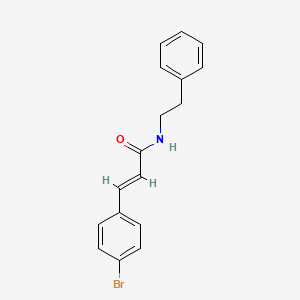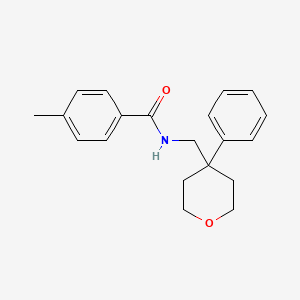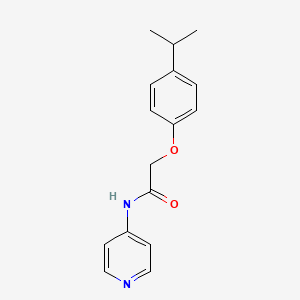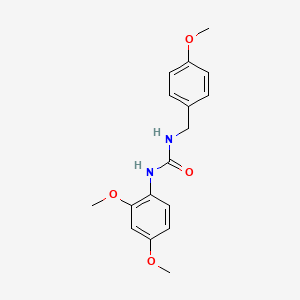![molecular formula C17H11NO4 B5832303 ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5832303.png)
ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate is a complex organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its anthraquinone core, which is fused with an isoxazole ring, making it a unique and interesting molecule for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru). there are also metal-free synthetic routes that have been developed to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of eco-friendly and cost-effective methods is preferred to minimize environmental impact and production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Nucleophilic aromatic substitution reactions are common due to the presence of electron-withdrawing groups on the anthraquinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like thiols and amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups at specific positions on the molecule.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6H-6-oxo-3-aminoanthra[1,9-cd]isoxazoles: These compounds share a similar core structure but differ in the functional groups attached.
3(5)-halo-6-oxo-6H-anthra[1,9-cd]isoxazoles: These compounds have halogen atoms at specific positions, affecting their reactivity and applications
Uniqueness
Ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Eigenschaften
IUPAC Name |
ethyl 8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaene-12-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO4/c1-2-21-17(20)12-8-7-11-13-14(12)18-22-16(13)10-6-4-3-5-9(10)15(11)19/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOJPRFDPAHDNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C2C3=C(C4=CC=CC=C4C2=O)ON=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,5-DICHLOROPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE](/img/structure/B5832234.png)
![2-[(4-methylphenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde N-allylthiosemicarbazone](/img/structure/B5832238.png)
![N-[(4-ethylphenyl)carbamothioyl]propanamide](/img/structure/B5832241.png)
![3-methyl-4-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoic acid](/img/structure/B5832261.png)
![2-(4-Bromophenyl)-1-ethyl-1h-benzo[d]imidazole](/img/structure/B5832265.png)
![N-[(2,4-dimethoxyphenyl)methyl]-1-(2,4-dimethylphenyl)methanamine](/img/structure/B5832267.png)

![1-[(pentamethylphenyl)sulfonyl]-N'-(3-phenyl-2-propen-1-ylidene)-4-piperidinecarbohydrazide](/img/structure/B5832283.png)

![3-phenyl-N-[2-(phenylthio)phenyl]propanamide](/img/structure/B5832294.png)

![8-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-2,3-dihydro-7H-[1,4]dioxino[2,3-h]chromen-7-one](/img/structure/B5832345.png)
